(S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane
Overview
Description
(S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is often used as a protecting group for alcohols in organic synthesis due to its stability and ease of removal under acidic conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane typically involves the reaction of (S)-2,2-dimethyl-1,3-dioxolane-4-methanol with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions where the benzyloxymethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide, thiols, or amines can be used in substitution reactions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for alcohols in organic synthesis, allowing for selective reactions to occur without interference from hydroxyl groups.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of drug candidates and can be used to modify the pharmacokinetic properties of active pharmaceutical ingredients.
Industry: The compound is used in the production of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of (S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane primarily involves its role as a protecting group. The benzyloxymethyl group can be introduced to an alcohol, protecting it from unwanted reactions. Under acidic conditions, the protecting group can be removed, regenerating the free alcohol. This process involves the cleavage of the benzyloxymethyl group, facilitated by the acidic environment.
Comparison with Similar Compounds
®-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane: The enantiomer of the (S)-isomer, with similar chemical properties but different stereochemistry.
4-Methoxymethyl-2,2-dimethyl-1,3-dioxolane: A similar compound where the benzyloxymethyl group is replaced by a methoxymethyl group.
4-Hydroxymethyl-2,2-dimethyl-1,3-dioxolane: A compound with a hydroxymethyl group instead of a benzyloxymethyl group.
Uniqueness: (S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane is unique due to its chiral nature and the presence of the benzyloxymethyl group, which provides stability and ease of removal under acidic conditions. This makes it a valuable protecting group in organic synthesis, offering advantages over other similar compounds.
Properties
IUPAC Name |
(4S)-2,2-dimethyl-4-(phenylmethoxymethyl)-1,3-dioxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-13(2)15-10-12(16-13)9-14-8-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFDSKSLTCMIPB-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)COCC2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)COCC2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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